molecular formula C13H14ClN B3258055 4-Methyl-benzylpyridinium chloride CAS No. 30004-39-8

4-Methyl-benzylpyridinium chloride

Cat. No.: B3258055
CAS No.: 30004-39-8
M. Wt: 219.71 g/mol
InChI Key: IKDPUGYLVANLPL-UHFFFAOYSA-M
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Description

4-Methyl-benzylpyridinium chloride: is a quaternary ammonium compound with the molecular formula C13H14ClN. It is a type of pyridinium salt, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-benzylpyridinium chloride typically involves the reaction of 4-methylbenzyl chloride with pyridine. This reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the formation of the pyridinium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-benzylpyridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium compounds, while oxidation can produce oxidized derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-Methyl-benzylpyridinium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and inhibit enzyme activity, leading to its antimicrobial and anticancer effects. The molecular targets include membrane lipids and specific enzymes involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-benzylpyridinium chloride is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its effectiveness and applications compared to other pyridinium salts .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N.ClH/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14;/h2-10H,11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDPUGYLVANLPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10776688
Record name 1-[(4-Methylphenyl)methyl]pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10776688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30004-39-8
Record name 1-[(4-Methylphenyl)methyl]pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10776688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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